molecular formula C9H10FNO2 B2561656 Methyl 3-amino-2-fluoro-6-methylbenzoate CAS No. 1785567-79-4

Methyl 3-amino-2-fluoro-6-methylbenzoate

Cat. No.: B2561656
CAS No.: 1785567-79-4
M. Wt: 183.182
InChI Key: RSIDZTKHSXTEOT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl ester group attached to the benzene ring.

Scientific Research Applications

Methyl 3-amino-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for “Methyl 3-amino-2-fluoro-6-methylbenzoate” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-6-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-6-methylbenzoic acid, followed by reduction to form the corresponding amine. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-chloro-6-methylbenzoate
  • Methyl 3-amino-2-bromo-6-methylbenzoate
  • Methyl 3-amino-2-iodo-6-methylbenzoate

Uniqueness

Methyl 3-amino-2-fluoro-6-methylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

methyl 3-amino-2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIDZTKHSXTEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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